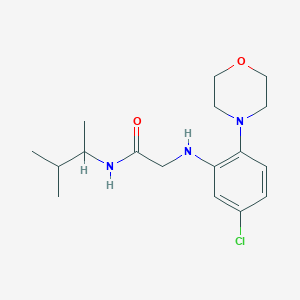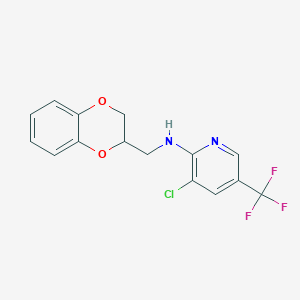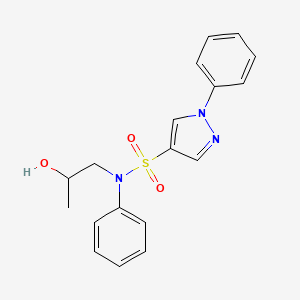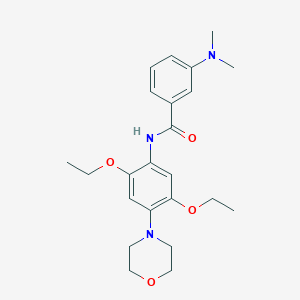
2-(5-chloro-2-morpholin-4-ylanilino)-N-(3-methylbutan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-chloro-2-morpholin-4-ylanilino)-N-(3-methylbutan-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as 'compound X' and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of compound X is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors, including tyrosine kinases and G protein-coupled receptors. This inhibition results in the disruption of various cellular processes, including cell proliferation and survival.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis, inhibits cell proliferation, and reduces the expression of certain genes involved in cancer progression. In the brain, it has been shown to have neuroprotective effects and to modulate the activity of certain receptors involved in neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of compound X is its potent activity against cancer cells and its potential use as a tool to study the mechanism of action of certain cancer drugs. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of compound X. One direction is the development of more efficient synthesis methods that can produce higher yields of the compound. Another direction is the study of its potential use as a tool to study the mechanism of action of certain cancer drugs. Additionally, the study of its potential use in the treatment of other diseases, such as neurodegenerative diseases, is an area of interest. Finally, the development of more water-soluble derivatives of compound X is an area of future research.
Métodos De Síntesis
Compound X can be synthesized using various methods, including the reaction of 2-chloro-4-nitroaniline with morpholine, followed by reduction with sodium borohydride, and then coupling with N-(3-methylbutan-2-yl)acetamide. Another method involves the reaction of 2-chloro-4-nitroaniline with morpholine, followed by reduction with iron powder and then coupling with N-(3-methylbutan-2-yl)acetamide. Both methods have been successfully used to synthesize compound X.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential applications in various fields, including medicinal chemistry, cancer research, and neuroscience. In medicinal chemistry, compound X has been shown to have potent anti-cancer activity against various cancer cell lines. In cancer research, compound X has been used as a tool to study the mechanism of action of certain cancer drugs. In neuroscience, compound X has been shown to have neuroprotective effects and has been used to study the role of certain receptors in the brain.
Propiedades
IUPAC Name |
2-(5-chloro-2-morpholin-4-ylanilino)-N-(3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O2/c1-12(2)13(3)20-17(22)11-19-15-10-14(18)4-5-16(15)21-6-8-23-9-7-21/h4-5,10,12-13,19H,6-9,11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPXLOPFTULDKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NC(=O)CNC1=C(C=CC(=C1)Cl)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-2-morpholin-4-ylanilino)-N-(3-methylbutan-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Fluorophenyl)methyl]-3-[(3-methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B7681465.png)
![2-[methyl-(1-propan-2-ylpiperidin-4-yl)amino]-N-(1-phenylethyl)acetamide](/img/structure/B7681470.png)
![N-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-2-(oxan-2-ylmethoxy)propanamide](/img/structure/B7681474.png)
![5-chloro-N-[(1R)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7681476.png)

![3-[2-Hydroxy-3-(4-phenylphenoxy)propyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7681493.png)
![2-ethylsulfonyl-N-[2-(4-methylpiperidin-1-yl)propyl]benzamide](/img/structure/B7681506.png)
![Ethyl 2-[[2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl]-(2-methoxyethyl)amino]acetate](/img/structure/B7681515.png)

![7-[2-hydroxypropyl(phenyl)sulfamoyl]-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B7681534.png)
![5-bromo-N-[1-[(5-chloro-1-methylimidazol-2-yl)methylamino]-1-oxopropan-2-yl]thiophene-2-carboxamide](/img/structure/B7681542.png)
![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[methyl(1-phenylethyl)amino]ethanone](/img/structure/B7681551.png)

